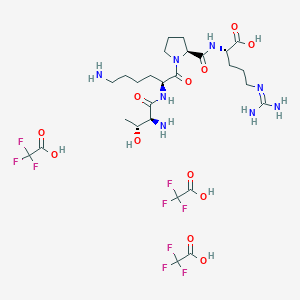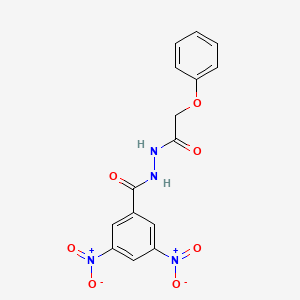![molecular formula C26H15ClF2N2O2 B12456720 N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide](/img/structure/B12456720.png)
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzoxazole ring fused with a biphenyl carboxamide moiety, which contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the condensation of 2-chloro-4,5-difluoroaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then cyclized to produce the benzoxazole ring . The final step involves coupling this intermediate with biphenyl-4-carboxylic acid under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: An intermediate used in the synthesis of the target compound.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: A structurally similar compound with different functional groups.
Uniqueness
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide is unique due to its specific combination of a benzoxazole ring and biphenyl carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C26H15ClF2N2O2 |
|---|---|
Molekulargewicht |
460.9 g/mol |
IUPAC-Name |
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C26H15ClF2N2O2/c27-20-14-22(29)21(28)13-19(20)26-31-23-12-18(10-11-24(23)33-26)30-25(32)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,(H,30,32) |
InChI-Schlüssel |
CUQFLLQDQAPXGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC(=C(C=C5Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456638.png)
![6-methoxy-7-phenyl-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B12456644.png)



![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12456670.png)
![2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12456683.png)
![1,3-diphenyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B12456686.png)
![2-(4-{[(3-methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12456690.png)

![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456704.png)
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12456706.png)
![1'-Phenylthiocarbamoyl-[1,4']bipiperidinyl-4'-carboxylic acid amide](/img/structure/B12456710.png)
![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate](/img/structure/B12456718.png)
